1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene
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Overview
Description
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is an aromatic compound with a complex structure that includes multiple benzene rings and amino groups
Mechanism of Action
Target of Action
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene, also known as BABB, is a phenyl ether derivative with two anilines in the terminal closure . It is primarily used as a monomer in the synthesis of high molecular weight polymers, such as polyimides .
Mode of Action
The compound’s mode of action is primarily through its interaction with other chemical entities in the process of polymerization . The presence of two amine groups in the molecule allows it to undergo condensation reactions with common electrophiles . For instance, it has been reported that this compound can react with isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC) to prepare a series of polyimide oligomer (Oligo-PI) resins with controlled molecular weights .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization process used to create polyimides . The compound’s structure, which includes two amine groups and ether bonds, allows it to participate in the formation of these polymers. The resulting polyimides exhibit low glass-transition temperatures and high UV permeation .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and has poor solubility in water but can dissolve in strong polar organic solvents such as dimethyl sulfoxide (dmso), n,n-dimethylformamide (dmf), and n,n-dimethylacetamide (dmac) .
Result of Action
The primary result of the action of this compound is the formation of polyimides with specific structures and properties . These polymers are thermally stable and have been used in various applications due to their excellent mechanical properties .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored in a cool, dry place away from light . Additionally, the reaction conditions, including the choice of solvent and temperature, can affect the polymerization process and the properties of the resulting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene can be synthesized through a multi-step process involving the reaction of 1,3-bis(4-fluorobenzoyl)benzene with 4-aminophenoxyphenol in the presence of a base such as potassium carbonate (K2CO3). This reaction is typically carried out under aromatic nucleophilic substitution conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers such as polyimides and polyamides.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of advanced materials with high thermal stability and mechanical strength.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: Similar structure but with different substitution patterns on the benzene rings.
1,4-Bis(4-aminophenoxy)benzene: Another related compound with variations in the position of amino groups.
Uniqueness
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and advanced materials .
Properties
IUPAC Name |
[3-[4-(3-aminophenoxy)benzoyl]phenyl]-[4-(3-aminophenoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O4/c33-25-6-2-8-29(19-25)37-27-14-10-21(11-15-27)31(35)23-4-1-5-24(18-23)32(36)22-12-16-28(17-13-22)38-30-9-3-7-26(34)20-30/h1-20H,33-34H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYLAHMAYZBJOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C(=O)C4=CC=C(C=C4)OC5=CC=CC(=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552288 |
Source
|
Record name | (1,3-Phenylene)bis{[4-(3-aminophenoxy)phenyl]methanone} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110471-15-3 |
Source
|
Record name | (1,3-Phenylene)bis{[4-(3-aminophenoxy)phenyl]methanone} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why was 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene chosen as a monomer in this research, and what impact did it have on the resulting polyimide?
A1: The researchers aimed to improve the processability of polyimide molding powders, which are known for their excellent thermal and mechanical properties but can be difficult to process due to their rigid structure. BABB, a diamine monomer, was specifically chosen for its flexible structure. When reacted with pyromellitic dianhydride (PMDA), BABB introduces flexible linkages within the polyimide backbone []. This modification led to a significant reduction in both the glass-transition temperature and melt viscosity of the resulting polyimide molding powder compared to traditional polyimides []. These changes are highly desirable as they translate to easier processing without compromising the material's thermal stability [].
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